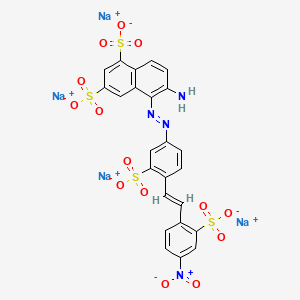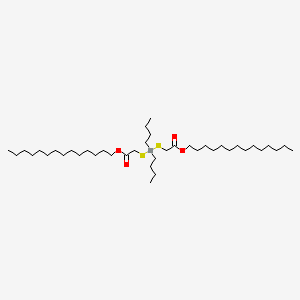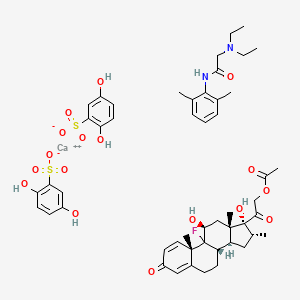
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19H26ClN3O and a molecular weight of 347.8822 . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common method includes the reaction of p-amino benzamide with p-((diethylamino)methyl)benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antiarrhythmic agent and in the treatment of certain cardiac conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a sodium channel blocker, inhibiting the influx of sodium ions through cell membranes. This action is particularly relevant in its use as an antiarrhythmic agent, where it helps to stabilize cardiac cell membranes and prevent abnormal heart rhythms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procainamide: A structurally related compound used as an antiarrhythmic agent.
Lidocaine: Another sodium channel blocker with similar applications in medicine.
Quinidine: Used for its antiarrhythmic properties but with a different molecular structure.
Uniqueness
Benzamide, p-amino-N-(p-((diethylamino)methyl)benzyl)-, hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sodium channel blocker makes it particularly valuable in the treatment of cardiac arrhythmias, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
84227-76-9 |
|---|---|
Molekularformel |
C19H26ClN3O |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
4-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-15(6-8-16)13-21-19(23)17-9-11-18(20)12-10-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
DPZXDYUMHJLTRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

